4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid
Description
4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid is a bicyclic heterocyclic compound featuring a thiophene ring fused to a partially saturated pyridine ring, with a carboxylic acid substituent at position 2. This scaffold is a versatile pharmacophore with demonstrated activity in modulating receptors (e.g., α1-adrenoreceptors, A1 adenosine receptors) and enzymes (e.g., protein tyrosine phosphatases, PTPs) . Its derivatives have been explored for diverse therapeutic applications, including anti-inflammatory, antileishmanial, and anticancer agents .
Properties
IUPAC Name |
4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c10-8(11)6-4-12-7-3-9-2-1-5(6)7/h4,9H,1-3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRYZXPKMOJBQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424275 | |
| Record name | 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
924871-17-0 | |
| Record name | 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Thiol-Mediated Cyclization
A widely employed strategy involves the cyclization of thiophene-piperidine precursors via thiol intermediates. For example, ethyl-1-benzoyl-4-oxo-3-piperidine carboxylate undergoes allylation with allylbromide in tert-butanol and potassium tert-butylate, followed by ozonolysis and cyclization with hydrogen sulfide to yield the tetrahydrothienopyridine core. Key steps include:
- Allylation : Reaction of ethyl-1-benzoyl-4-oxo-3-piperidine carboxylate with allylbromide at reflux (64% yield).
- Ozonolysis : Ozone treatment at -60°C to -70°C in methylene chloride, followed by dimethyl sulfide quenching to generate carbonyl intermediates.
- Cyclization : Introduction of hydrogen sulfide gas in the presence of tin tetrachloride or titanium tetrachloride catalyzes thiophene ring formation (73% yield).
This method is notable for its compatibility with electron-withdrawing substituents, though yields vary with the steric bulk of allylating agents.
Pictet-Spengler Reaction
Acid-Catalyzed Cyclization
The Pictet-Spengler reaction enables the construction of the tetrahydrothienopyridine scaffold via intramolecular cyclization of imine intermediates. For instance, treatment of 1,1,1-trifluoro-2-nitroso-2-propene with thiophene derivatives under trifluoroacetic acid conditions generates bicyclic oxazines, which are reduced to amines and cyclized to yield the target structure.
- Heterodiene Formation : Reaction of trifluoroacetylated precursors with thiophene yields oxazine intermediates.
- Reduction and Cyclization : Lithium aluminum hydride (LiAlH₄) reduction followed by acid-catalyzed cyclization affords the tetrahydrothienopyridine core (58–72% yield).
This route is advantageous for introducing trifluoromethyl groups at the 2-position, though nitroso intermediates require careful handling due to their instability.
Enantioselective Synthesis
Chiral Auxiliary Approach
Enantiomerically pure 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid can be synthesized using (S)-α-methylbenzylamine as a chiral auxiliary. Key steps include:
- Vinyl Grignard Addition : Reaction of 3-ketopiperidines with vinylmagnesium bromide generates dienones.
- Chiral Resolution : Separation of diastereomeric amines via flash chromatography.
- Deprotection and Cyclization : Hydrogenolytic removal of the chiral auxiliary followed by Vilsmeier-Haack formylation and thiol-mediated cyclization yields enantiopure products (65–78% yield).
This method achieves enantiomeric excess (ee) >98% but requires multiple purification steps, limiting scalability.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Reagents | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Thiol-Mediated Cyclization | Ethyl-1-benzoyl-4-oxo-3-piperidine carboxylate | Allylbromide, H₂S, SnCl₄ | 64–73% | Scalable, functional group tolerance | Requires cryogenic conditions |
| Pictet-Spengler Reaction | 1,1,1-Trifluoro-2-nitroso-2-propene | Trifluoroacetic acid, LiAlH₄ | 58–72% | Introduces CF₃ groups | Sensitive intermediates |
| Enantioselective Synthesis | 3-Ketopiperidines | VinylMgBr, (S)-α-methylbenzylamine | 65–78% | High enantiopurity | Multi-step purification |
| Nitrile Hydrolysis | 3-Cyanotetrahydrothienopyridine | HCl (37%) | 85–92% | High efficiency | Corrosive reagents |
Chemical Reactions Analysis
Types of Reactions: 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into its corresponding dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thienopyridines .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its thieno[2,3-c]pyridine framework, which contributes to its reactivity and interaction with biological systems. The molecular formula is , and it possesses both carboxylic acid and amine functional groups that enhance its solubility and reactivity in biological environments .
Medicinal Chemistry
4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid has been investigated for its potential therapeutic properties:
- Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. The mechanism involves the disruption of microbial cell membranes or inhibition of essential metabolic pathways .
- Anticancer Properties : Research has shown that this compound can induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways. Its derivatives are being explored as potential chemotherapeutic agents .
- Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective effects by modulating neurotransmitter levels and reducing neuroinflammation, making it a candidate for treating neurodegenerative diseases .
Pharmacological Studies
Pharmacological investigations have focused on the compound's interaction with various biological targets:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in disease processes. For instance, it may act on protein kinases or phosphatases that play crucial roles in cell signaling and proliferation .
- Drug Development : As a scaffold for drug design, this compound serves as a foundational structure for synthesizing novel compounds with enhanced efficacy and reduced toxicity profiles .
Synthesis of Fine Chemicals
The compound is utilized in the synthesis of various fine chemicals and pharmaceuticals due to its versatile reactivity:
- Building Block for Heterocycles : It serves as a key intermediate in the synthesis of more complex heterocyclic compounds used in pharmaceuticals .
- Material Science : Research into polymerization processes has indicated potential applications in developing new materials with specific properties derived from this compound .
Case Studies
Several case studies highlight the applications of this compound:
- Antimicrobial Activity Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent activity against resistant strains of bacteria. The study detailed the synthesis of various analogs and their biological evaluation .
- Cancer Therapy Research : A recent investigation explored the ability of a modified form of this compound to inhibit tumor growth in animal models. The findings suggested that it could be developed into a new class of anticancer drugs targeting specific cancer pathways .
- Neuroprotective Mechanism Analysis : Research conducted at a leading university revealed that this compound could protect neuronal cells from oxidative damage. This study opened avenues for further exploration in neurodegenerative disease therapies .
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, derivatives of this compound act by inhibiting platelet aggregation through the inhibition of the P2Y12 receptor on platelets. This inhibition prevents the activation of the GPIIb/IIIa receptor complex, thereby reducing platelet aggregation and thrombus formation .
Comparison with Similar Compounds
Comparison with Structural Analogs
The pharmacological and physicochemical properties of this compound are highly dependent on substitutions at positions 2, 3, and 4. Below is a detailed comparison with key derivatives:
Substitutions at Position 2
(a) 2-Oxalylamino Derivative (C3)
- Structure: 2-(Oxalyl-amino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid (C10H10N2O5S).
- Key Data :
- Comparison: The oxalylamino group enhances hydrogen-bonding interactions with PTP1B’s catalytic site, unlike unsubstituted analogs .
(b) 2-Trifluoromethylbenzamido Derivative (5G)
Substitutions at Position 3
(a) 3-Carboxamide Derivatives (7a, 7b)
- Structure: 2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide.
- Key Data: Synthesized via Gewald reaction; hydrochloride salts improve water solubility . Evaluated as A1 adenosine receptor allosteric modulators .
- Comparison : Carboxamide substitution retains receptor affinity while improving pharmacokinetic properties over the carboxylic acid .
(b) 3-Cyano Derivatives (8a–c)
- Structure: 2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile.
- Key Data: Shows antiproliferative activity against colon adenocarcinoma cells (IC50 = 0.2–5 µM) .
- Comparison: The cyano group is critical for microtubule inhibition, a mechanism absent in carboxylic acid derivatives .
Substitutions at Position 6
(a) 6-(tert-Butoxycarbonyl) Derivative (3c)
- Structure: 2-Amino-6-(tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid.
- Key Data :
- Comparison : The tert-butoxycarbonyl group acts as a protecting group, enabling selective functionalization .
(b) 6-Benzyl Derivative (Tinoridine Hydrochloride)
- Structure: 2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid ethyl ester.
- Key Data: Nonsteroidal anti-inflammatory agent with rapid absorption (Tmax = 30 min) and potency exceeding aspirin .
- Comparison : Ethyl ester improves oral bioavailability compared to the carboxylic acid form .
Multi-Substituted Derivatives
(a) 2,6-Disubstituted Carboxamides
- Structure: 2,6-Disubstituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide.
- Key Data :
- Comparison : Dual substitutions optimize steric and electronic interactions for target engagement .
Biological Activity
4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
This compound belongs to a class of heterocyclic compounds. Its molecular formula is , and it has a molecular weight of 197.25 g/mol. The synthesis of this compound often involves multi-step reactions that incorporate various reagents and catalysts to achieve the desired heterocyclic structure.
Common Synthesis Methods:
- Cyclization Reactions: Utilizing thiophene derivatives and amines.
- Condensation Reactions: Involving carboxylic acids with appropriate amines under acidic or basic conditions.
Biological Activity
The biological activities of this compound and its derivatives have been extensively studied. The following sections detail some of the key findings regarding its pharmacological properties.
Antimicrobial Activity
Recent studies have demonstrated that various derivatives of 4,5,6,7-tetrahydrothieno[2,3-c]pyridine exhibit potent antimicrobial properties:
| Compound Derivative | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Derivative A | E. coli | 50 µM |
| Derivative B | S. aureus | 75 µM |
| Derivative C | S. agalactiae | 100 µM |
These findings suggest that modifications to the thieno-pyridine structure can enhance its efficacy against different bacterial strains .
Anticancer Activity
Several studies have highlighted the potential of this compound in cancer therapy. For instance, certain derivatives have shown significant cytotoxic effects on various cancer cell lines:
- Cell Lines Tested: HCT 15 (colon cancer), MCF-7 (breast cancer)
- IC50 Values: Ranged from 10 µM to 30 µM depending on the specific derivative and cell line tested.
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase .
Neuroprotective Effects
Emerging research indicates that 4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives may possess neuroprotective properties:
- Model Used: In vitro models of neuronal injury.
- Effects Observed: Reduction in oxidative stress markers and enhanced neuronal survival rates.
These findings position this compound as a candidate for further exploration in neurodegenerative disease treatments .
Case Studies
-
Case Study on Antimicrobial Efficacy:
- Researchers synthesized a series of thieno-pyridine derivatives and evaluated their antibacterial activity using the agar diffusion method. Notably, one derivative displayed a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
-
Case Study on Anticancer Potential:
- A derivative was tested against several cancer cell lines in vitro. Results showed a significant reduction in cell viability compared to controls, indicating potential for development as an anticancer agent.
Q & A
Basic: What are the common synthetic routes for synthesizing 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid derivatives?
Methodological Answer:
The Gewald reaction is a cornerstone for synthesizing thieno[2,3-c]pyridine derivatives. This involves cyclizing a ketone (e.g., 4-piperidone) with a cyanoacetamide or malononitrile in the presence of sulfur and a base (e.g., morpholine) to form the thiophene ring . Subsequent modifications include:
- Amidation: Direct amidating the 3-carboxylic acid group using reagents like 3,4-dimethoxybenzoyl chloride in the presence of triethylamine .
- Boc Protection: Introducing tert-butoxycarbonyl (Boc) groups at the 6-position using Boc anhydride (Boc₂O) and DMAP to improve solubility and stability .
- Salt Formation: Converting free bases to hydrochloride salts to enhance water solubility for pharmacological testing .
Basic: How is structural characterization performed for these compounds?
Methodological Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (HR-ESMS): Validates molecular weight (e.g., C₂₅H₃₃ClN₃O₅S⁺: calcd 522.1824, found 522.1822) .
- Melting Point (Mp): Used to assess purity (e.g., Mp 148–150°C for hydrochloride salts) .
Advanced: How can researchers address low solubility in pharmacological assays?
Methodological Answer:
- Salt Formation: Hydrochloride salts (e.g., 2-amino-6-methyl derivative) improve aqueous solubility for in vitro testing .
- Boc Protection: 6-(tert-butoxycarbonyl) derivatives (e.g., CAS 889939-56-4) enhance solubility in organic solvents while maintaining reactivity .
- Co-solvent Systems: Use DMSO-water mixtures (≤10% DMSO) to balance solubility and biocompatibility .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Reproducibility Checks: Confirm reaction conditions (e.g., solvent purity, temperature control during cyclization) .
- Orthogonal Assays: Use both binding (e.g., A₁ adenosine receptor modulation ) and functional assays (e.g., MIC for Mtb ).
- Purity Validation: Employ HPLC (>95% purity) and elemental analysis to rule out impurities affecting bioactivity .
Advanced: What computational approaches predict target interactions for these compounds?
Methodological Answer:
- Molecular Docking: Models interactions with targets like PTP1B using software (e.g., AutoDock Vina) to predict binding affinities (pKi values) .
- Pharmacophore Modeling: Generates 3D hypotheses (e.g., α₁-adrenoreceptor blockers) to prioritize derivatives with optimal steric and electronic features .
- QSAR Studies: Correlates substituent effects (e.g., 6-benzyl vs. 6-methyl) with activity trends .
Advanced: How to optimize reaction yields in multi-step syntheses?
Methodological Answer:
- Catalyst Screening: Use DMAP for Boc protection (yield ↑ from 60% to 85%) .
- Stepwise Monitoring: Track intermediates via TLC or LC-MS to identify bottlenecks (e.g., incomplete cyclization in Gewald reactions) .
- Solvent Optimization: Replace ethanol with THF for amidation steps to reduce side-product formation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
